![molecular formula C13H15IN2O5 B14801377 Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoate is a complex organic compound with a molecular formula of C13H15IN2O5. This compound is characterized by the presence of an iodo group, a methoxy group, and a hydrazino group attached to a benzoyl moiety, which is further connected to a butanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoate typically involves multiple steps. One common method starts with the preparation of methyl 3-iodo-4-methoxybenzoate, which is then reacted with hydrazine hydrate to form the hydrazino derivative. This intermediate is further reacted with ethyl acetoacetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
Methyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-iodo-4-methoxybenzoate
- Methyl 3-iodo-4-methylbenzoate
- Methyl 4-iodo-3-methylbenzoate
Uniqueness
Methyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H15IN2O5 |
|---|---|
Poids moléculaire |
406.17 g/mol |
Nom IUPAC |
methyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C13H15IN2O5/c1-20-10-4-3-8(7-9(10)14)13(19)16-15-11(17)5-6-12(18)21-2/h3-4,7H,5-6H2,1-2H3,(H,15,17)(H,16,19) |
Clé InChI |
NMFQDKMWXFBWJI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCC(=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


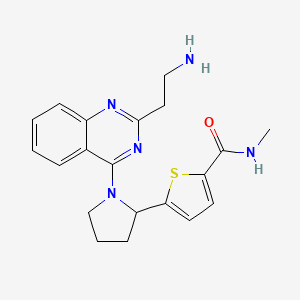
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
phosphane](/img/structure/B14801314.png)
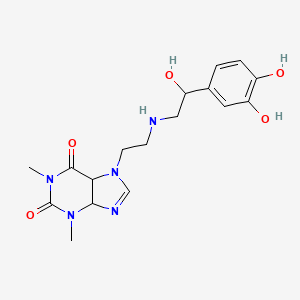
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)
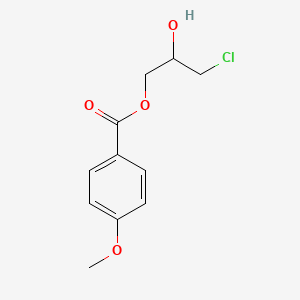
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
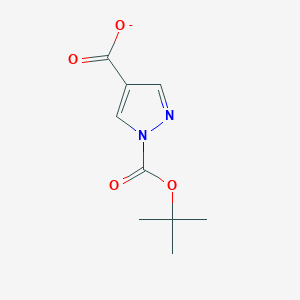
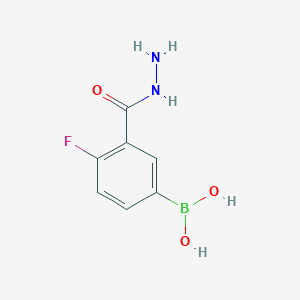
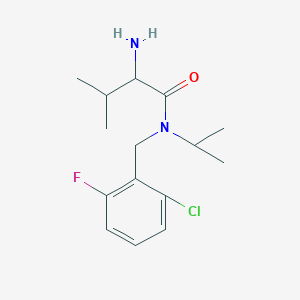
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)
![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
